Home > Products > Screening Compounds P14846 > 2-Hydroxy Tetrabenazine
2-Hydroxy Tetrabenazine -

2-Hydroxy Tetrabenazine

Catalog Number: EVT-13580120
CAS Number:
Molecular Formula: C19H27NO4
Molecular Weight: 333.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Hydroxy Tetrabenazine is a derivative of Tetrabenazine, a compound primarily utilized in the treatment of hyperkinetic movement disorders such as chorea associated with Huntington's disease. Tetrabenazine functions as a vesicular monoamine transporter 2 inhibitor, leading to decreased levels of monoamines in the synaptic cleft, which helps alleviate symptoms of these disorders. The compound is classified as a small molecule and falls under the category of organic compounds known as tetrahydroisoquinolines, specifically designed for neurological applications.

Source and Classification

2-Hydroxy Tetrabenazine is synthesized from Tetrabenazine, which has been extensively studied and characterized. The classification of this compound can be summarized as follows:

  • Kingdom: Organic Compounds
  • Super Class: Organoheterocyclic Compounds
  • Class: Tetrahydroisoquinolines
  • Sub Class: Not specified
  • Direct Parent: Tetrabenazine

The chemical formula for Tetrabenazine is C19H27NO3C_{19}H_{27}NO_{3}, with a molecular weight of approximately 317.43 g/mol .

Synthesis Analysis

The synthesis of 2-Hydroxy Tetrabenazine involves several advanced organic chemistry techniques. One notable method includes the use of a Mannich reaction combined with in situ oxidation using visible-light photo-redox catalysis. This method allows for the efficient formation of the desired compound while minimizing environmental impact.

Technical Details

  • Starting Materials: Tetrahydroisoquinoline derivatives, allyl acetate.
  • Catalysts: Ruthenium catalysts are employed for oxidation under blue LED irradiation.
  • Yield and Efficiency: The optimized conditions yield moderate amounts of Tetrabenazine, which can then be reduced to form 2-Hydroxy Tetrabenazine .
Molecular Structure Analysis

The molecular structure of 2-Hydroxy Tetrabenazine is characterized by its complex arrangement of carbon, nitrogen, and oxygen atoms. The compound maintains the core structure of Tetrabenazine while incorporating a hydroxyl group (-OH) at the second position.

Structure Data

  • Molecular Formula: C19H29NO3C_{19}H_{29}NO_{3}
  • Molecular Weight: Approximately 319.45 g/mol .
  • Structural Features: The presence of the hydroxyl group significantly alters the pharmacological properties compared to its parent compound.
Chemical Reactions Analysis

2-Hydroxy Tetrabenazine can undergo various chemical reactions that modify its structure and biological activity. Key reactions include:

  • Reduction Reactions: The conversion of ketones to alcohols, enhancing solubility and bioavailability.
  • Oxidation Reactions: These reactions can lead to the formation of various metabolites that may exhibit different pharmacological effects.

Technical Details

The mechanism often involves the use of reducing agents such as lithium aluminum hydride or sodium borohydride to facilitate these transformations .

Mechanism of Action

The mechanism by which 2-Hydroxy Tetrabenazine exerts its effects is primarily through inhibition of the vesicular monoamine transporter 2. This action leads to decreased storage and release of monoamines such as dopamine, norepinephrine, and serotonin from presynaptic neurons.

Process Data

  • Inhibition Effect: By inhibiting vesicular transporters, the drug reduces the availability of these neurotransmitters in synaptic clefts, thereby mitigating hyperkinetic movements.
  • Pharmacodynamics: The active metabolites formed during metabolism (such as alpha-dihydrotetrabenazine) also contribute to its therapeutic effects .
Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy Tetrabenazine are critical for understanding its behavior in biological systems.

Physical Properties

  • Appearance: Typically presented as a white to light yellow crystalline powder.
  • Solubility: Soluble in hot water, alcohol, and chloroform; poorly soluble in cold water.
  • Melting Point: Approximately 259–262°F (126–128°C).

Chemical Properties

  • pKa Value: Around 6.51, indicating its acid-base behavior in physiological conditions.
  • Fluorescence Characteristics: Exhibits fluorescence at specific wavelengths useful for analytical purposes .
Applications

2-Hydroxy Tetrabenazine has significant potential in scientific research and clinical applications. Its primary uses include:

  • Treatment of Hyperkinetic Disorders: Similar to its parent compound, it may be effective in managing symptoms associated with conditions like Huntington's disease.
  • Research Applications: As a tool compound in neuroscience research to study monoamine neurotransmitter systems and their roles in movement disorders.
Introduction to 2-Hydroxy Tetrabenazine in the Context of Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors

Historical Development of Tetrabenazine and Its Derivatives

Tetrabenazine (TBZ), first synthesized in the 1950s as RO 1-9569, was initially investigated as an antipsychotic but gained prominence for managing hyperkinetic movement disorders due to its monoamine-depleting properties [2] [10]. Its FDA approval in 2008 for Huntington’s chorea marked a pivotal shift toward targeted VMAT2 inhibition therapy. TBZ’s racemic structure (a mixture of RR and SS isomers) and extensive hepatic metabolism revealed that its therapeutic effects were primarily mediated by reduced metabolites, notably dihydrotetrabenazine (HTBZ) isomers [4] [5]. This insight catalyzed the development of second-generation VMAT2 inhibitors:

  • Valbenazine: A prodrug of (+)-α-HTBZ, designed to enhance metabolic stability and half-life (~20 hours) [4].
  • Deutetrabenazine: Deuterium-substituted TBZ analog that delays metabolism via the isotope effect, permitting lower dosing frequency [4] [8].

Table 1: Evolution of VMAT2 Inhibitors [1] [4] [10]

CompoundKey InnovationClinical Impact
Tetrabenazine (1950s)First reversible VMAT2 inhibitorProof-of-concept for monoamine depletion
(+)-α-HTBZ (1980s)Active metabolite; stereoselective bindingIdentified as primary therapeutic agent
Valbenazine (2017)Ester prodrug of (+)-α-HTBZOnce-daily dosing; reduced kinetic variability
Deutetrabenazine (2017)Deuterium modification slows metabolismImproved tolerability profile

Role of Hydroxylated Metabolites in Tetrabenazine Pharmacodynamics

TBZ undergoes rapid first-pass hepatic metabolism primarily via carbonyl reductase, generating two major dihydrotetrabenazine (HTBZ) metabolites: α-HTBZ (2-hydroxy isomer) and β-HTBZ [5] [7]. Pharmacodynamic studies demonstrate:

  • Bioavailability Disparity: TBZ itself exhibits low systemic availability (0.049 ± 0.032), while α-HTBZ achieves high bioavailability (0.81 ± 0.30) and constitutes the dominant active species in plasma [7].
  • VMAT2 Binding Specificity: α-HTBZ shows nanomolar affinity for VMAT2 (Kᵢ = 3.96 nM for (+)-α-HTBZ), whereas β-HTBZ is pharmacologically inert [4] [8]. The (+)-enantiomer of α-HTBZ exhibits ~6,000-fold greater potency than its (-)-counterpart (Kᵢ = 23.7 μM) due to stereoselective interactions at the vesicular binding site [4].
  • Dopamine Depletion Mechanism: α-HTBZ reversibly inhibits monoamine uptake into synaptic vesicles by binding VMAT2’s central site, locking it in an occluded conformation. This depletes vesicular dopamine stores and reduces synaptic dopamine transmission, crucial for controlling chorea [1] [6].

Table 2: Pharmacokinetic and Binding Properties of TBZ Metabolites [4] [5] [7]

ParameterTBZα-HTBZβ-HTBZ
Systemic Availability0.049 ± 0.0320.81 ± 0.30Not reported
Protein Binding (%)83–88%44–59%59–63%
VMAT2 Kᵢ (nM)1003.96*Inactive
Half-life (h)~104–82–4

*(+)-enantiomer

Structural and Functional Significance of the 2-Hydroxy Modification

The 2-hydroxy group in α-HTBZ (chemically: 9,10-dimethoxy-2-hydroxy-3-isobutyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizine) confers distinct advantages over TBZ:

  • Hydrogen Bonding Network: Cryo-EM structures of VMAT2 bound to TBZ analogs reveal that the 2-hydroxy moiety forms hydrogen bonds with residues Asp 426 and Lys 139 in the central binding pocket. This stabilizes the occluded conformation of VMAT2, prolonging inhibition [1] [8].
  • Enhanced Target Occupancy: PET studies using [¹⁸F]AV-133 show that 2-hydroxy metabolites achieve 85–90% VMAT2 occupancy at therapeutic doses of valbenazine (80 mg), correlating with robust clinical efficacy in tardive dyskinesia (Cohen’s d = 0.9) [8]. Molecular dynamics simulations indicate a 40% reduction in dissociation kinetics for 2-hydroxy derivatives compared to TBZ due to solvation energy changes at the binding site [8].
  • Metabolic Stability: The 2-hydroxy group undergoes glucuronidation rather than oxidative metabolism, reducing reliance on CYP2D6 and mitigating pharmacokinetic variability. This contrasts with TBZ, which generates reactive intermediates via CYP-mediated oxidation [4] [5].

Table 3: Molecular Interactions of 2-Hydroxy Group in VMAT2 [1] [8]

ResidueInteraction TypeEnergetic Contribution (kcal/mol)Functional Role
Asp 426H-bond donor-2.8Stabilizes proton gradient coupling
Lys 139H-bond acceptor-1.9Anchors luminal gating mechanism
Phe 136Hydrophobic packing-1.2Enhances binding pocket affinity
Tyr 434π-stacking-0.7Modulates conformational flexibility

Properties

Product Name

2-Hydroxy Tetrabenazine

IUPAC Name

3-(2-hydroxy-2-methylpropyl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C19H27NO4/c1-19(2,22)10-13-11-20-6-5-12-7-17(23-3)18(24-4)8-14(12)15(20)9-16(13)21/h7-8,13,15,22H,5-6,9-11H2,1-4H3

InChI Key

WSSKRNHJTRPOTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.